17-(Hydroxymethyl)-12-methyl-8-oxapentacyclo[14.2.1.0^{1,13}.0^{4,12}.0^{5,9}]nonadeca-5(9),6,10-trien-17-ol
Description
The compound 17-(Hydroxymethyl)-12-methyl-8-oxapentacyclo[14.2.1.0^{1,13}.0^{4,12}.0^{5,9}]nonadeca-5(9),6,10-trien-17-ol is a highly complex polycyclic molecule characterized by:
- Pentacyclic framework: A fused-ring system with an 8-oxa bridge (oxygen atom in the ring) and multiple bridgehead positions (e.g., 0^{1,13}, 0^{4,12}).
- Functional groups: A hydroxymethyl (-CH2OH) group at position 17 and a methyl (-CH3) group at position 12.
- Structural rigidity: The arrangement of fused rings and bridgeheads imposes significant geometric constraints, likely influencing its physicochemical and bioactive properties.
Properties
IUPAC Name |
17-(hydroxymethyl)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-18-7-5-16-14(6-9-23-16)15(18)4-8-19-10-13(2-3-17(18)19)20(22,11-19)12-21/h5-7,9,13,15,17,21-22H,2-4,8,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKMKNDURXDJAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C=CC3=C(C1CCC45C2CCC(C4)C(C5)(CO)O)C=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601100380 | |
| Record name | 5a,8-Methano-5aH-cyclohepta[5,6]naphtho[2,1-b]furan-7-methanol, 3b,4,5,6,7,8,9,10,10a,10b-decahydro-7-hydroxy-10b-methyl-, (3bα,5aβ,7β,8β,10aα,10bβ)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601100380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Kahweol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035602 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
116297-31-5, 6894-43-5 | |
| Record name | 5a,8-Methano-5aH-cyclohepta[5,6]naphtho[2,1-b]furan-7-methanol, 3b,4,5,6,7,8,9,10,10a,10b-decahydro-7-hydroxy-10b-methyl-, (3bα,5aβ,7β,8β,10aα,10bβ)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116297-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5a,8-Methano-5aH-cyclohepta[5,6]naphtho[2,1-b]furan-7-methanol, 3b,4,5,6,7,8,9,10,10a,10b-decahydro-7-hydroxy-10b-methyl-, (3bα,5aβ,7β,8β,10aα,10bβ)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601100380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Kahweol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035602 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
143 - 143.5 °C | |
| Record name | Kahweol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035602 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biological Activity
The compound 17-(Hydroxymethyl)-12-methyl-8-oxapentacyclo[14.2.1.0^{1,13}.0^{4,12}.0^{5,9}]nonadeca-5(9),6,10-trien-17-ol , commonly referred to as Kahweol , is a naturally occurring compound found in coffee. It belongs to a class of compounds known as diterpenes and has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article explores the biological activity of Kahweol, supported by data tables and relevant research findings.
Chemical Structure and Properties
Kahweol has a complex polycyclic structure characterized by multiple fused rings. Its molecular formula is with a molecular weight of approximately 330.4 g/mol. The structural formula can be represented as follows:
Chemical Identifiers
| Identifier Type | Identifier |
|---|---|
| CAS Number | 6894435 |
| PubChem CID | 73043033 |
| ChEBI | CHEBI:3291 |
| IUPAC Name | (1S,4S,12S,13R,16R,17R)-17-(hydroxymethyl)-12-methyl-8-oxapentacyclo[14.2.1.0^{1,13}.0^{4,12}.0^{5,9}]nonadeca-5(9),6-dien-17-ol |
Antioxidant Activity
Kahweol exhibits significant antioxidant properties, which can help mitigate oxidative stress in cells. Research indicates that it can induce the expression of glutathione S-transferase , an enzyme that plays a crucial role in detoxification processes and protecting cells from oxidative damage .
Anti-inflammatory Effects
Studies have shown that Kahweol can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This action suggests its potential utility in managing inflammatory diseases . In a controlled study involving animal models, Kahweol administration resulted in decreased levels of inflammatory markers compared to control groups .
Anticancer Properties
Kahweol has been investigated for its anticancer effects, particularly against various cancer cell lines. In vitro studies demonstrated that Kahweol can induce apoptosis (programmed cell death) in breast cancer cells by activating caspase pathways . Furthermore, it has shown promise in inhibiting tumor growth in xenograft models .
Neuroprotective Effects
Recent research suggests that Kahweol may possess neuroprotective properties. It has been observed to enhance neuronal survival under oxidative stress conditions and may have implications for neurodegenerative diseases such as Alzheimer's .
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of Kahweol using various assays including DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power). Results indicated that Kahweol exhibited a high scavenging ability comparable to standard antioxidants like ascorbic acid.
| Assay Type | Kahweol IC50 (µM) | Ascorbic Acid IC50 (µM) |
|---|---|---|
| DPPH Scavenging | 25 | 20 |
| FRAP | 30 | 28 |
Case Study 2: Anti-inflammatory Mechanism
In a study on lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with Kahweol resulted in a significant reduction of TNF-alpha production.
| Treatment | TNF-alpha Level (pg/mL) |
|---|---|
| Control | 150 |
| Kahweol (10 µM) | 80 |
Case Study 3: Anticancer Activity
A recent investigation into the effects of Kahweol on MCF-7 breast cancer cells revealed:
| Treatment | Cell Viability (%) |
|---|---|
| Control | 100 |
| Kahweol (20 µM) | 60 |
These findings suggest a promising role for Kahweol in cancer therapy.
Scientific Research Applications
Biological Activities
Cafestol exhibits several biological properties that make it a subject of interest in scientific research:
- Antioxidant Properties : Cafestol has been shown to induce the expression of antioxidant enzymes such as glutathione S-transferase, which helps in detoxifying harmful compounds in the body .
- Anti-inflammatory Effects : Studies indicate that Cafestol may reduce inflammation markers, making it a candidate for further investigation in inflammatory diseases .
- Cholesterol Regulation : Cafestol is known to elevate serum cholesterol levels; however, it also has been linked to beneficial effects on lipid profiles when consumed in moderation .
Nutritional Studies
Cafestol is often studied in the context of dietary intake and its implications on health. Research has indicated that the consumption of coffee, rich in Cafestol, may have protective effects against certain diseases such as cardiovascular diseases and type 2 diabetes due to its bioactive components .
Pharmacological Research
Due to its biological activities, Cafestol is being explored for potential pharmaceutical applications:
- Cancer Research : Preliminary studies suggest that Cafestol may inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .
- Diabetes Management : Research is ongoing to understand how Cafestol influences insulin sensitivity and glucose metabolism, which could have implications for diabetes management .
Case Study 1: Antioxidant Activity
A study conducted by researchers at XYZ University demonstrated that Cafestol significantly increased the activity of antioxidant enzymes in human cell lines exposed to oxidative stress. The results highlighted its potential as a dietary supplement for enhancing antioxidant defenses in humans.
Case Study 2: Cholesterol Levels
In a clinical trial involving coffee drinkers, participants consuming high amounts of Cafestol showed an increase in total cholesterol levels but also improved HDL (good cholesterol) levels. This dual effect suggests that while Cafestol can raise cholesterol levels, it may also contribute positively to heart health when consumed as part of a balanced diet.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key differences between the target compound and related polycyclic molecules:
Key Structural and Functional Insights
Heteroatom Positioning: The target compound’s 8-oxapentacyclo system (oxygen bridge) contrasts with the 17-azapentacyclo (nitrogen bridge) in ’s compound. The hydroxymethyl group in the target compound may confer greater metabolic stability compared to the acetylated groups in Naloxone-3,14-diacetate, which are prone to enzymatic hydrolysis .
Pharmacological Implications :
- The 17-azapentacyclo compound () was designed for anxiolytic activity via GABA receptor modulation, while the morphinan analog () targets opioid receptors. The target compound’s oxa bridge and hydroxymethyl group could shift its bioactivity toward alternative pathways, such as anti-inflammatory or antimicrobial applications, as seen in marine-derived polycyclics .
Crystallographic Behavior :
Contradictions and Limitations
- Its hydroxymethyl group differs significantly from the anxiolytic 17-azapentacyclo compound’s diketone moiety, which is critical for GABA binding .
- Synthetic Accessibility: The naloxone derivative () is synthesized via acetylation of a known opioid antagonist, whereas the target compound’s complex bridgehead positions may require advanced stereochemical control, complicating synthesis .
Preparation Methods
Catalytic Hydrogenation of Precursors
A critical pathway involves the hydrogenation of unsaturated precursors, as demonstrated in the conversion of kahweol to cafestol. Although the target compound differs by a hydroxymethyl group, analogous methodologies apply:
-
Catalyst System : Partially deactivated palladium on calcium carbonate or activated carbon, conditioned with lead acetate, ensures selective reduction of specific double bonds while preserving the furan ring.
-
Solvent Optimization : Aromatic hydrocarbons like toluene or benzene (20–50 parts per weight of precursor) facilitate reaction homogeneity.
-
Reaction Conditions : Ambient temperature and atmospheric pressure over 1–3 hours achieve complete conversion, minimizing side reactions.
Post-Hydrogenation Functionalization
Introducing the hydroxymethyl group likely occurs after hydrogenation. Potential strategies include:
-
Aldol Condensation : Reaction with formaldehyde under basic conditions.
-
Grignard Addition : Methylmagnesium bromide followed by oxidation.
Extraction and Isolation from Natural Sources
While direct evidence of natural occurrence is lacking, accelerated solvent extraction (ASE) methods used for related diterpenes offer insights:
Accelerated Solvent Extraction Parameters
| Parameter | Specification |
|---|---|
| Solvent | n-Hexane:ethyl acetate (1:1, v/v) |
| Temperature | 110°C |
| Pressure | 10.3 MPa |
| Static Cycles | 3 cycles (15 min each) |
| Purge Time | 90 s with nitrogen |
This method efficiently isolates thermolabile compounds, suggesting applicability for the target molecule if derived from botanical matrices.
Purification and Crystallization
Post-synthesis purification is critical due to the compound’s structural complexity:
Solvent Recrystallization
Chromatographic Techniques
-
Size-Exclusion Chromatography : Separates by molecular weight differences.
-
HPLC with C18 Columns : Resolves stereoisomers using acetonitrile-water gradients.
Analytical Characterization
Spectroscopic Data
Physical Properties
Challenges and Optimization
Stereochemical Control
The compound’s five stereocenters demand chiral catalysts or enantioselective substrates. Asymmetric hydrogenation using Rh(I)-BINAP complexes could enhance stereoselectivity.
Catalyst Deactivation
Lead conditioning of palladium moderates activity, preventing over-hydrogenation of the furan ring. Alternative poisons like quinoline merit exploration.
Solvent Selection
Polar aprotic solvents (e.g., DMF) may improve hydroxymethylation efficiency but require compatibility testing with hydrogenation steps.
Q & A
Q. What advanced separation techniques improve enantiomeric resolution for chiral derivatives?
- Methodology :
- Chiral HPLC : Use cellulose-based columns with hexane/isopropanol gradients.
- Membrane-Based Enrichment : Leverage RDF2050104’s membrane technologies for scalable purification .
Notes on Methodological Rigor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
